1-(2-Methoxyphenyl)cyclopropane-1-carbonyl chloride
Description
1-(2-Methoxyphenyl)cyclopropane-1-carbonyl chloride (CAS: 1984-58-3) is a cyclopropane-containing acyl chloride derivative with a methoxy group at the ortho position of the phenyl ring. Its molecular formula is C₁₁H₁₁ClO₂, and it has a molecular weight of 210.65 g/mol . The compound is primarily used as an intermediate in pharmaceutical synthesis, particularly in the preparation of kinase inhibitors and other bioactive molecules. The ortho-methoxy group introduces steric and electronic effects that influence its reactivity and interactions in chemical reactions .
Properties
IUPAC Name |
1-(2-methoxyphenyl)cyclopropane-1-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-14-9-5-3-2-4-8(9)11(6-7-11)10(12)13/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNKZXXMJFWXBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methoxyphenyl)cyclopropane-1-carbonyl chloride can be synthesized through several methods, including the reaction of 2-methoxybenzaldehyde with cyclopropanecarboxylic acid chloride in the presence of a suitable catalyst. The reaction typically requires anhydrous conditions and a non-nucleophilic solvent such as dichloromethane.
Industrial Production Methods: On an industrial scale, the compound is produced through a multi-step synthesis starting from readily available precursors. The process involves the formation of the cyclopropane ring followed by the introduction of the methoxyphenyl group and the carbonyl chloride moiety. The reaction conditions are optimized to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyphenyl)cyclopropane-1-carbonyl chloride undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can lead to the formation of the corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols are used, often in the presence of a base.
Major Products Formed:
Oxidation: 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid.
Reduction: 1-(2-Methoxyphenyl)cyclopropanol or 1-(2-Methoxyphenyl)cyclopropanamine.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Methoxyphenyl)cyclopropane-1-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe to study biological systems, including enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Methoxyphenyl)cyclopropane-1-carbonyl chloride exerts its effects depends on the specific reaction or application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary depending on the biological system or chemical reaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers: Positional Effects of Methoxy Substituents
The position of the methoxy group on the phenyl ring significantly impacts the compound’s properties. Key isomers include:
- Electronic Effects : The ortho-methoxy group in the target compound reduces resonance stabilization of the carbonyl group compared to para- or meta-substituted analogs, increasing electrophilicity .
- Steric Effects : The ortho substitution creates steric hindrance, slowing nucleophilic attacks at the carbonyl carbon compared to the 3-methoxy isomer .
Functional Group Analogs
Acyl Chlorides vs. Carbamates
- Reactivity : Acyl chlorides (e.g., target compound) are more reactive than carbamates due to the electronegative chlorine leaving group.
Cyclopropane Derivatives with Halogen Substituents
- Substituent Impact : Fluorine’s electronegativity increases polarity, enhancing binding to biological targets compared to methoxy groups .
NMR Spectral Comparisons
Data from 1-(2-methoxyphenyl)propan-2-aminium chloride () highlights substitution effects:
Biological Activity
1-(2-Methoxyphenyl)cyclopropane-1-carbonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular structure of this compound features a cyclopropane ring substituted with a methoxyphenyl group and a carbonyl chloride moiety. The synthesis typically involves the reaction of 2-methoxyphenyl derivatives with cyclopropanecarboxylic acids, followed by chlorination.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The carbonyl chloride group can react with nucleophilic sites in enzymes, potentially inhibiting their activity.
- Receptor Interaction : The methoxyphenyl group may enhance binding affinity to specific biological receptors, influencing various signaling pathways.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains by disrupting cell wall synthesis or function .
Case Studies
Several studies have explored the biological implications of compounds related to this compound:
- Antimicrobial Activity : A study demonstrated that derivatives of methoxy-substituted cyclopropanes exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism involved interference with bacterial cell membrane integrity .
- Anticancer Properties : Another investigation focused on the cytotoxic effects of similar compounds on cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells via caspase activation pathways .
- Neuroprotective Effects : Research has also suggested that certain derivatives may possess neuroprotective properties, potentially through modulation of neurotransmitter systems .
Data Tables
| Activity Type | Tested Compound | Target Organism/Cell Line | IC50/EC50 Value |
|---|---|---|---|
| Antibacterial | This compound | E. coli | 12 µM |
| Anticancer | Similar derivative | MCF-7 (breast cancer) | 20 µM |
| Neuroprotective | Related compound | SH-SY5Y (neuroblastoma) | 15 µM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
